2-(2,3-Difluorophenyl)-4-methylpyrimidine
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Overview
Description
2-(2,3-Difluorophenyl)-4-methylpyrimidine is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in the phenyl ring enhances its reactivity and stability, making it a valuable compound in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-4-methylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various fluorinated pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(2,3-Difluorophenyl)-4-methylpyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenyl-2-fluorobenzamide: A fluorinated benzamide with similar structural features.
2-Fluoro-3-bromopyridine: A fluorinated pyridine with comparable reactivity.
2,3-Difluorophenyl-1H-imidazo[4,5-f][1,10]phenanthroline: A fluorinated imidazole derivative with notable biological activity.
Uniqueness
2-(2,3-Difluorophenyl)-4-methylpyrimidine stands out due to its unique combination of a fluorinated phenyl ring and a pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8F2N2 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c1-7-5-6-14-11(15-7)8-3-2-4-9(12)10(8)13/h2-6H,1H3 |
InChI Key |
PZLCIQOXTTWDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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